molecular formula C9H14N2 B8690780 methyl[2-(6-methylpyridin-2-yl)ethyl]amine

methyl[2-(6-methylpyridin-2-yl)ethyl]amine

Cat. No.: B8690780
M. Wt: 150.22 g/mol
InChI Key: OIOMVAWJHAMSCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl[2-(6-methylpyridin-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a pyridine ring substituted with a methyl group and an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl[2-(6-methylpyridin-2-yl)ethyl]amine typically involves the reaction of 6-methyl-2-pyridinecarboxaldehyde with N-methyl-ethylenediamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through distillation or recrystallization .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: methyl[2-(6-methylpyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

methyl[2-(6-methylpyridin-2-yl)ethyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl[2-(6-methylpyridin-2-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to metal ions in coordination complexes, altering their catalytic properties .

Comparison with Similar Compounds

Uniqueness: methyl[2-(6-methylpyridin-2-yl)ethyl]amine is unique due to the presence of the pyridine ring, which imparts specific electronic and steric properties. This makes it a valuable ligand in coordination chemistry and a potential bioactive molecule in pharmaceutical research .

Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

N-methyl-2-(6-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C9H14N2/c1-8-4-3-5-9(11-8)6-7-10-2/h3-5,10H,6-7H2,1-2H3

InChI Key

OIOMVAWJHAMSCU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CCNC

Origin of Product

United States

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